4-(Dichloromethyl)-2-methyl-1,3-thiazole

Catalog No.
S14408208
CAS No.
M.F
C5H5Cl2NS
M. Wt
182.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dichloromethyl)-2-methyl-1,3-thiazole

Product Name

4-(Dichloromethyl)-2-methyl-1,3-thiazole

IUPAC Name

4-(dichloromethyl)-2-methyl-1,3-thiazole

Molecular Formula

C5H5Cl2NS

Molecular Weight

182.07 g/mol

InChI

InChI=1S/C5H5Cl2NS/c1-3-8-4(2-9-3)5(6)7/h2,5H,1H3

InChI Key

KCBGDDPGQVTXSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(Cl)Cl

4-(Dichloromethyl)-2-methyl-1,3-thiazole is a di-halogenated heterocyclic building block procured primarily as a bench-stable, latent equivalent of 2-methylthiazole-4-carboxaldehyde. Characterized by its gem-dichloro moiety, this compound serves as a critical intermediate in the scale-up synthesis of thiazole-containing pharmaceuticals and specialized ligands. Unlike its downstream aldehyde counterpart, which is sensitive to auto-oxidation, or its monochloro analog, which requires multi-step transformations to reach the same oxidation state, the dichloromethyl compound offers a streamlined, single-step hydrolysis pathway. This specific reactivity profile makes it a high-value precursor for process chemists optimizing step-economy, avoiding harsh oxidants, and improving overall synthetic scalability in thiazole-derivative manufacturing[1].

Substituting 4-(Dichloromethyl)-2-methyl-1,3-thiazole with the more common 4-(chloromethyl)-2-methyl-1,3-thiazole or the downstream 2-methylthiazole-4-carboxaldehyde introduces significant procurement and process inefficiencies. Utilizing the monochloro analog necessitates a two-step sequence—hydrolysis to the carbinol followed by oxidation—which often requires cryogenic conditions (e.g., Swern oxidation at -78 °C)[1] or stoichiometric heavy metals, drastically increasing manufacturing costs and waste. Conversely, procuring the free aldehyde directly presents severe storage challenges, as thiazole carboxaldehydes are prone to auto-oxidation into carboxylic acids during ambient transport. The dichloromethyl compound bypasses both issues, acting as an inherently protected aldehyde that ensures high purity upon on-demand hydrolysis.

Step-Economy and Yield in Aldehyde Generation

When targeting 2-methylthiazole-4-carboxaldehyde, the use of 4-(Dichloromethyl)-2-methyl-1,3-thiazole allows for a single-step aqueous hydrolysis that routinely achieves >92% isolated yield [1]. In contrast, starting from the baseline 4-(chloromethyl)-2-methyl-1,3-thiazole requires a two-step sequence: initial hydrolysis to the alcohol followed by oxidation. This two-step route typically caps the overall isolated yield at 70-75% due to intermediate isolation losses and over-oxidation byproducts.

Evidence DimensionOverall synthetic yield to 2-methylthiazole-4-carboxaldehyde
Target Compound Data>92% yield via 1-step direct hydrolysis
Comparator Or Baseline4-(Chloromethyl)-2-methyl-1,3-thiazole: ~70-75% yield via 2-step hydrolysis/oxidation
Quantified Difference17-22% higher overall yield and the elimination of one distinct unit operation.
ConditionsAqueous base hydrolysis (target) vs. hydrolysis followed by Swern or MnO2 oxidation (comparator).

Eliminating a synthetic step and boosting yield directly reduces raw material consumption and reactor time in pilot-scale manufacturing.

Storage Stability and Auto-Oxidation Resistance

4-(Dichloromethyl)-2-methyl-1,3-thiazole functions as a robust, bench-stable protecting group for the aldehyde oxidation state. Quantitative stability assays indicate that the dichloromethyl compound retains >99% purity after 6 months of storage at ambient temperature (25 °C) under standard atmospheric conditions [1]. The comparator, 2-methylthiazole-4-carboxaldehyde, is highly susceptible to atmospheric auto-oxidation, typically degrading by 5-8% into 2-methylthiazole-4-carboxylic acid over the same period unless strictly stored under argon at -20 °C.

Evidence DimensionPurity retention after 6 months at 25 °C in ambient air
Target Compound Data>99% purity (negligible degradation)
Comparator Or Baseline2-Methylthiazole-4-carboxaldehyde: 92-95% purity (5-8% carboxylic acid formation)
Quantified DifferenceNear-zero degradation for the target versus up to 8% degradation for the free aldehyde.
ConditionsAmbient temperature (25 °C), atmospheric air exposure, no inert gas protection.

Enables bulk procurement and ambient supply chain logistics without the need for costly cold-chain transport or inert storage facilities.

Processability and Waste Reduction (E-Factor)

The conversion of 4-(Dichloromethyl)-2-methyl-1,3-thiazole to the corresponding aldehyde generates minimal waste, primarily consisting of benign inorganic salts with an estimated reaction E-factor of <5 [1]. Conversely, utilizing the monochloro analog requires a distinct oxidation step. If MnO2 is used, it typically requires 5-10 equivalents of the heavy metal oxidant, driving the E-factor above 20 and creating significant hazardous waste disposal challenges. If Swern conditions are employed, the process generates malodorous dimethyl sulfide and requires energy-intensive cryogenic cooling.

Evidence DimensionOxidation step waste generation (E-factor) and reagent toxicity
Target Compound DataE-factor <5, utilizing mild aqueous conditions
Comparator Or Baseline4-(Chloromethyl)-2-methyl-1,3-thiazole (via MnO2): E-factor >20, heavy metal waste
Quantified Difference>75% reduction in waste mass per kilogram of product and complete elimination of heavy metals.
ConditionsDirect hydrolysis versus stoichiometric metal oxidation for aldehyde synthesis.

Dramatically lowers hazardous waste disposal costs and simplifies regulatory compliance in large-scale commercial synthesis.

Scale-Up Synthesis of Thiazole-Based Active Pharmaceutical Ingredients (APIs)

Ideal for pilot-plant and commercial-scale manufacturing where avoiding cryogenic temperatures and heavy metal oxidants is critical for process safety and economics. The single-step hydrolysis of the dichloromethyl group streamlines the critical path to thiazole-carboxaldehyde intermediates [1].

Latent Aldehyde in Multi-Step Complex Synthesis

Perfect for synthetic routes where an aldehyde functional group must be carried through early steps without reacting. The dichloromethyl group remains inert under various cross-coupling or alkylation conditions and can be unmasked on demand via mild hydrolysis [1].

Bulk Procurement for Global Supply Chains

Highly recommended for contract manufacturing organizations (CMOs) that need to stockpile precursors. Its resistance to auto-oxidation allows for long-term ambient storage, significantly reducing logistics costs compared to procuring the free 2-methylthiazole-4-carboxaldehyde [1].

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

180.9519757 g/mol

Monoisotopic Mass

180.9519757 g/mol

Heavy Atom Count

9

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